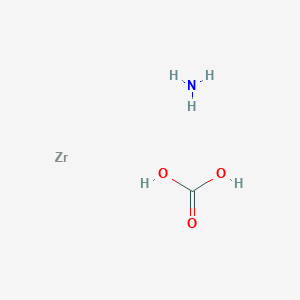

Carbonic acid, ammonium zirconium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbonic acid, ammonium zirconium salt: is a complex compound with the molecular formula CH5NO3Zr. It is known for its stability up to approximately 68°C and its decomposition in dilute acids and alkalies . This compound is utilized in various industrial applications, including as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, ammonium zirconium salt typically involves reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . The reaction is carried out at ambient temperatures, and the resulting solution contains the principal species (NH4)3ZrOH(CO3)3, which crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the preparation of ammonium zirconium carbonate solutions involves dissolving zirconium basic carbonate in a solution containing three moles of either commercial ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . These solutions are used for various applications, including as starch insolubilizers in paper coating formulations .

Analyse Des Réactions Chimiques

Types of Reactions: Carbonic acid, ammonium zirconium salt undergoes several types of chemical reactions, including:

Decomposition: It decomposes in dilute acids and alkalies.

Hydrolysis: The solutions hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels.

Common Reagents and Conditions:

Acids and Alkalies: The compound decomposes when exposed to dilute acids and alkalies.

Temperature: Hydrolysis occurs at temperatures above 40°C.

Major Products Formed:

Zirconia Gels: Formed during hydrolysis at elevated temperatures.

Applications De Recherche Scientifique

Chemistry: Carbonic acid, ammonium zirconium salt is used as a reagent and an intermediate in the synthesis of fine chemicals and specialty chemicals . It serves as a building block for research chemicals and versatile building blocks .

Biology and Medicine: The compound is used in the preparation of zirconium oxide, which has applications in biomedicine and other nano-based applications . Zirconium oxide is known for its exceptional biomedical applications in dentistry and drug delivery, as well as its interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity .

Industry: In the industrial sector, this compound is used as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers . It is also used to enhance the formation and properties of spruce galactoglucomannan films, which are biodegradable and offer a bio-based alternative to synthetic oxygen barrier materials .

Mécanisme D'action

The mechanism of action of carbonic acid, ammonium zirconium salt involves its ability to act as a precursor for the preparation of zirconium oxide . Zirconium oxide can further be used in biomedicine and other nano-based applications. The compound can also react with borax to form an acid-base bifunctional catalyst for selective organic transformation .

Comparaison Avec Des Composés Similaires

- Ammonium zirconium carbonate

- Ammonium zirconyl carbonate

- Zirconium carbonate oxide

Comparison: Carbonic acid, ammonium zirconium salt is unique due to its stability up to 68°C and its decomposition in dilute acids and alkalies . It is also distinguished by its ability to hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels . These properties make it suitable for specific industrial applications, such as a stabilizer in latex emulsion paints and a lubricant in the fabrication of glass fibers .

Propriétés

Numéro CAS |

22829-17-0 |

|---|---|

Formule moléculaire |

CH5NO3Zr |

Poids moléculaire |

170.28 g/mol |

Nom IUPAC |

azane;carbonic acid;zirconium |

InChI |

InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |

Clé InChI |

OKXULOXSGGGFND-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(O)O.N.[Zr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)

![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)

![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)

![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)

![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)

![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)

![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)

![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)

![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)